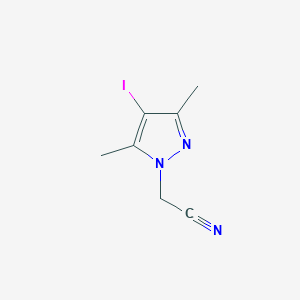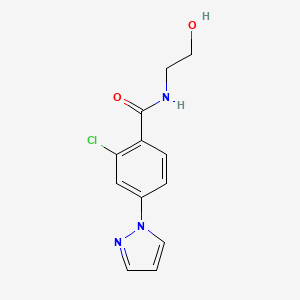
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H8IN3 and its molecular weight is 261.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Research has been conducted on the synthesis and characterization of metallomacrocyclic palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands, when reacted with palladium, form monomeric chelated complexes or binuclear compounds, depending on the solvent used. Studies include single-crystal X-ray diffraction methods and NMR studies to characterize these species in solution, highlighting the versatility of such ligands in forming complex structures (Guerrero et al., 2008).
Functionalization of Methyl Groups in Pyrazoles
Another application involves the selective functionalization of one methyl group in 3,5-dimethyl-1H-pyrazoles. This creates new synthetic routes to azoles with coordinating substituents, expanding the utility of these compounds in various chemical syntheses (Lammers et al., 1995).
Liquid-Liquid Extraction of Metal Ions
Pyrazole ligands have been used in the liquid-liquid extraction of metal ions from aqueous solutions. Studies show that these compounds have high extraction affinity toward certain metals like iron and cadmium, indicating their potential in purification and extraction processes (Lamsayah et al., 2015).
Antifungal and Antibacterial Activities
New libraries of pyrazoly compounds containing pyrazole moieties have been synthesized and tested for their antifungal and antibacterial activities. It was found that these compounds specifically act as antifungal agents, indicating their potential in developing new antifungal treatments (Abrigach et al., 2016).
Mechanism of Action
It’s worth noting that this compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVLJHOVDLWGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)




![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)

